molecular formula C14H19NO4 B8665125 Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate

Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8665125
M. Wt: 265.30 g/mol
InChI Key: OAFIJNQSIIDRKB-UHFFFAOYSA-N
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Description

Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring, a hydroxymethyl group, and a benzyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carbamate groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(4-(methoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
  • Benzyl(4-(ethoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
  • Benzyl(4-(propoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate

Uniqueness

Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

InChI

InChI=1S/C14H19NO4/c16-11-14(6-8-18-9-7-14)15-13(17)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17)

InChI Key

OAFIJNQSIIDRKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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